molecular formula C13H11N3 B13763627 6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4926-15-2

6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13763627
CAS No.: 4926-15-2
M. Wt: 209.25 g/mol
InChI Key: CMCFBHPRFOHUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- consists of a triazole ring fused to a pyridine ring, with a methyl group at the 6-position and a phenyl group at the 3-position.

Preparation Methods

The synthesis of 1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. For example, the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with acetonitrile in the presence of a base such as sodium ethoxide can yield the desired compound .

Industrial production methods often involve the use of dicationic molten salts as catalysts to facilitate the reaction under solvent-free conditions or in green solvents like ethanol. This approach not only enhances the yield but also reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes such as c-Met kinase, which plays a crucial role in cancer cell proliferation and survival . The compound’s ability to bind to these molecular targets and modulate their activity underlies its therapeutic potential.

Comparison with Similar Compounds

1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-7-8-12-14-15-13(16(12)9-10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCFBHPRFOHUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291502
Record name 6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4926-15-2
Record name NSC76007
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.